molecular formula C9H11ClN2 B1592919 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886365-62-4

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1592919
CAS No.: 886365-62-4
M. Wt: 182.65 g/mol
InChI Key: LHFVXYGUIKBUII-UHFFFAOYSA-N
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Description

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly as anxiolytics, hypnotics, and muscle relaxants. This specific compound is characterized by the presence of a chlorine atom at the ninth position and a partially saturated diazepine ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylenediamine under acidic conditions, followed by cyclization to form the diazepine ring. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow chemistry. This method allows for the efficient synthesis of benzodiazepines by combining a nucleophilic aromatic substitution reaction with subsequent cyclocondensation. Continuous flow reactors provide better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepine ring to more saturated derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products

    Oxidation: N-oxides of the diazepine ring.

    Reduction: Fully saturated diazepine derivatives.

    Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction increases the frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Oxazepam: A benzodiazepine with a shorter half-life, used primarily for anxiety and insomnia.

Uniqueness

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to the presence of a chlorine atom at the ninth position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in receptor binding affinity and metabolic stability compared to other benzodiazepines .

Properties

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3,11-12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFVXYGUIKBUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649650
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-62-4
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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